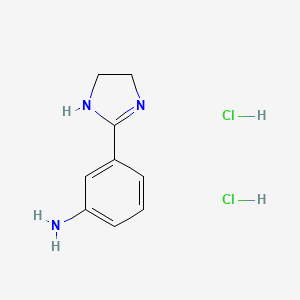

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

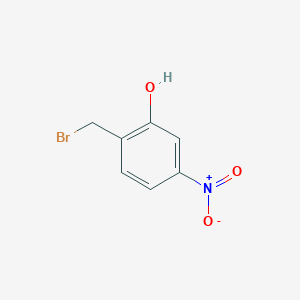

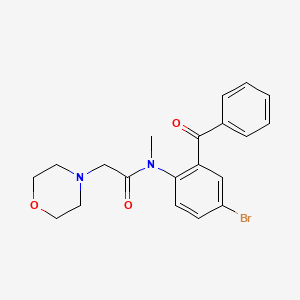

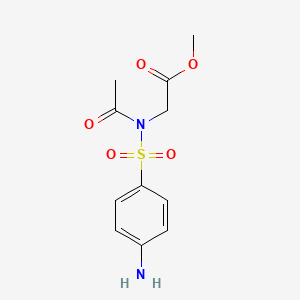

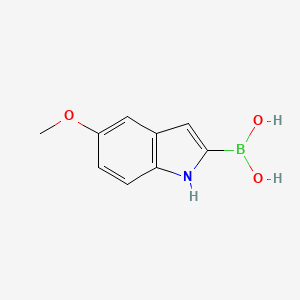

“3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of “this compound” can be achieved from methyl 4-aminobenzene-1-carboximidate hydrochloride and Ethylenediamine . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular formula of “this compound” is C9H12ClN3 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole, the core structure in “this compound”, is known to be amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is likely to be a white or colorless solid, highly soluble in water and other polar solvents . The molecular weight of the compound is 197.67 .Scientific Research Applications

1. Synthesis and Reaction Studies

- The reactions of 2-chloro-4,5-dihydroimidazole with substituted anilines, including the synthesis of compounds structurally similar to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, have been studied for their potential applications in various chemical syntheses. These studies often involve ab initio MO calculations to elucidate reaction mechanisms, demonstrating the compound's relevance in chemical research and synthesis (Sa̧czewski, Gdaniec, & Sączewski, 2001).

2. Sensing and Detection Applications

- Research has been conducted on the development of probes using imidazole derivatives for detecting metal ions, such as iron (Fe3+), through UV spectrophotometry and fluorescence spectrometry. This involves the synthesis of compounds like this compound and their application in sensitive and selective detection methods (Yanpeng et al., 2019).

3. Catalysis in Chemical Reactions

- The compound and its derivatives have been explored in the context of palladium (II) metal chemistry, particularly as catalysts in cross-coupling reactions. This research underscores the compound's utility in facilitating efficient and selective chemical transformations (Sudharsan & Suresh, 2018).

4. Development of Chemosensors

- Imidazole derivatives, including those similar to this compound, have been synthesized for use as chemosensors. These sensors demonstrate high selectivity and sensitivity, particularly in the detection of specific ions in aqueous solutions (Shree et al., 2019).

5. Synthesis of Novel Compounds

- Research in synthetic chemistry has led to the development of novel compounds using this compound as a precursor or an intermediate. These studies focus on creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Hary, Roettig, & Paal, 2001).

6. Antimicrobial Research

- The synthesis and evaluation of imidazole derivatives for their antimicrobial properties have been a significant area of study. This includes assessing the efficacy of these compounds against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents [(Khanage, Mohite, & Pandhare, 2020)](https://consensus.app/papers/synthesis-antimicrobial-evaluation-khanage/4a7755fceab45c798645063606e14b20/?utm_source=chatgpt).

Future Directions

The broad range of chemical and biological properties of imidazole derivatives suggests a potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride” and its derivatives in treating various diseases.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride involves the reaction of 2-aminobenzonitrile with imidazole in the presence of a reducing agent to form the intermediate 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, which is then reacted with hydrochloric acid to form the final product as a dihydrochloride salt.", "Starting Materials": [ "2-aminobenzonitrile", "imidazole", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzonitrile and imidazole in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time to form the intermediate 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline.", "Step 3: Add hydrochloric acid to the reaction mixture to form the final product as a dihydrochloride salt.", "Step 4: Isolate and purify the product using suitable techniques such as filtration, crystallization, and recrystallization." ] } | |

| 94213-44-2 | |

Molecular Formula |

C9H12ClN3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H |

InChI Key |

ZRUQNSKOUWFVHR-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)C2=CC(=CC=C2)N.Cl.Cl |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)N.Cl |

| 94213-44-2 | |

Related CAS |

94213-44-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(chloroacetyl)amino]benzoic acid](/img/structure/B1621990.png)